2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide
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Overview
Description
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a phenyl group attached to the thiazole ring, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety through an amide bond.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the hepatitis b virus (hbv) core protein .
Mode of Action
It is known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv mutants .
Biochemical Pathways
It is known that similar compounds can inhibit the replication of hbv, which suggests that they may affect the viral life cycle .
Pharmacokinetics
Similar compounds have been shown to have good oral bioavailability and high systemic exposure .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in an hbv aav mouse model .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of nucleoside-resistant hbv mutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides[_{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... This reaction proceeds via cyclization and subsequent dehydration.
Phenyl Group Introduction: : The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Amide Bond Formation: : The final step involves the formation of the amide bond between the thiazole and tetrahydropyrazolo[1,5-a]pyridine moieties. This can be achieved using coupling reagents like carbodiimides (e.g., DCC, EDC) or peptide coupling agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be integrated to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the thiazole ring or the amide bond.
Substitution: : Nucleophilic substitution reactions can occur at the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced thiazole derivatives or amides.
Substitution: : Substituted thiazole or pyridine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: : Potential therapeutic applications include its use as an inhibitor for various enzymes or receptors involved in disease pathways.
Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
This compound can be compared with other thiazole derivatives and related heterocyclic compounds. Similar compounds include:
Thiazole-4-carboxamide derivatives: : These compounds share the thiazole core but differ in the substituents attached to the ring.
Pyrazolo[1,5-a]pyridine derivatives: : These compounds have a similar heterocyclic structure but may differ in the position and nature of substituents.
The uniqueness of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide lies in its specific combination of functional groups and the resulting biological or chemical properties.
Properties
IUPAC Name |
2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(19-13-7-9-21-14(10-13)6-8-18-21)15-11-23-17(20-15)12-4-2-1-3-5-12/h1-6,8,11,13H,7,9-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXUJNKIOZPDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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